1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one
Description
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is a ketone derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, conjugated to a butenone moiety. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
57248-20-1 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3 |
InChI Key |
SQLVCYUAUHRKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on formula.
Key Observations:
Heterocycle Influence: The thiophene analog () replaces oxygen with sulfur, enhancing aromaticity and stability due to sulfur’s larger atomic size and polarizability. This is reflected in its crystalline structure and precise bond-length data (mean C–C = 0.004 Å) .
Functional Group Effects :
- The pyrrolidine-substituted analog () introduces a secondary amine, likely improving solubility in protic solvents. However, its discontinued status suggests synthesis challenges or instability .
- The amine derivative () replaces the ketone with a basic amine group, drastically altering polarity and enabling salt formation, which could enhance bioavailability in pharmaceutical contexts .
Electronic and Steric Properties: The nitro group in the thiophene analog () is strongly electron-withdrawing, which may stabilize the α,β-unsaturated ketone through resonance but reduce nucleophilic attack susceptibility .
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